Home > Products > Screening Compounds P63084 > 3,5-dichloro-N-cyclohexyl-4-ethoxybenzamide
3,5-dichloro-N-cyclohexyl-4-ethoxybenzamide -

3,5-dichloro-N-cyclohexyl-4-ethoxybenzamide

Catalog Number: EVT-4332190
CAS Number:
Molecular Formula: C15H19Cl2NO2
Molecular Weight: 316.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131)

Compound Description: INT131 is a partial agonist of peroxisome proliferator-activated receptor γ (PPARγ), a nuclear receptor crucial for fatty acid and glucose homeostasis. It demonstrates comparable insulin-sensitizing efficacy to thiazolidinediones (TZDs), a class of full PPARγ agonists used as type 2 diabetes mellitus (T2DM) therapeutics. Significantly, INT131 exhibits fewer side effects than TZDs. []

Relevance: Although INT131 possesses a sulfonamide linker instead of an amide like 3,5-dichloro-N-cyclohexyl-4-ethoxybenzamide, both compounds share a core structure of a substituted benzene ring with chlorine and aromatic ether substituents. The research on INT131 focuses on understanding the structure-activity relationship (SAR) of its scaffold, highlighting the importance of specific substitutions on the benzene ring for PPARγ activity. This information could be valuable when exploring modifications to the 3,5-dichloro-N-cyclohexyl-4-ethoxybenzamide scaffold for potential biological activity. []

3,5-Dichloro-N-(4-methylphenyl)benzenesulfonamide

Compound Description: This compound shares a similar scaffold with INT131 and is characterized by a U-shaped molecular structure due to the torsion angle in the C-S-N-C segment. []

Relevance: Like INT131, this compound is a sulfonamide derivative and shares the 3,5-dichloro substitution pattern on the benzene ring with 3,5-dichloro-N-cyclohexyl-4-ethoxybenzamide. Examining the crystal structure of this compound, particularly the influence of substitutions on molecular conformation, can offer insights into the structural properties of the target compound and its potential analogs. []

N-(3,5-Dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (SCH 351591)

Compound Description: SCH 351591 is a potent and selective phosphodiesterase 4 (PDE4) inhibitor. It displays oral bioavailability and effectively attenuates inflammation in animal models, including reducing allergen-induced eosinophilia and airway hyperreactivity. Its primary metabolite, SCH 365351, also acts as a potent and selective PDE4 inhibitor. Notably, SCH 351591 demonstrates a larger therapeutic window and reduced emetic potential compared to cilomilast, another PDE4 inhibitor. []

Relevance: While SCH 351591 differs significantly in overall structure from 3,5-dichloro-N-cyclohexyl-4-ethoxybenzamide, both compounds feature a central amide group linked to substituted aromatic rings. Exploring the SAR of SCH 351591 and its metabolite can offer insights into the impact of different substituents on the amide group's biological activity. This knowledge could be helpful when considering modifications to 3,5-dichloro-N-cyclohexyl-4-ethoxybenzamide. []

Trans-3,4-dichloro-N-[[1-(dimethylamino)-4-phenylcyclohexyl]methyl]-benzamide (AP01; 4-Phenyl-AH-7921)

Compound Description: AP01 belongs to the 1-benzamidomethyl-1-cyclohexyldialkylamine class of novel synthetic opioids (NSO). It exhibits high affinity for μ-opioid receptors (MOR) and κ-opioid receptors (KOR), and displays antinociceptive properties in rats. The compound's 4-phenyl modification distinguishes it from AH-7921, a Schedule I drug in the same class, and contributes to its unique pharmacological profile. []

Relevance: AP01 shares the 3,4-dichlorobenzamide moiety with 3,5-dichloro-N-cyclohexyl-4-ethoxybenzamide, highlighting the importance of this structural feature in opioid receptor binding. The key difference lies in the cyclohexyl ring modifications. AP01 incorporates a dimethylamino group and a phenyl substituent, offering valuable insights into how these structural changes affect opioid receptor affinity and in vivo activity. This information could guide the design of novel 3,5-dichloro-N-cyclohexyl-4-ethoxybenzamide analogs with potentially improved pharmacological profiles. []

3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide (U-47700)

Compound Description: U-47700 is a synthetic opioid with potent analgesic properties, exhibiting a stronger effect than morphine in animal models. It demonstrates selectivity for the μ-opioid receptor over the κ-opioid receptor. Despite its promising preclinical profile, U-47700 was not developed for clinical use, and it has recently emerged as a new psychoactive substance (NPS) available through online vendors. []

Relevance: U-47700, like AP01, shares the 3,4-dichlorobenzamide core structure with 3,5-dichloro-N-cyclohexyl-4-ethoxybenzamide. Understanding U-47700's structure-activity relationship can provide valuable insights for modifying the target compound. In particular, the presence of a dimethylamino group on the cyclohexyl ring and its influence on opioid receptor selectivity could guide the design of novel analogs with improved pharmacological properties. []

Properties

Product Name

3,5-dichloro-N-cyclohexyl-4-ethoxybenzamide

IUPAC Name

3,5-dichloro-N-cyclohexyl-4-ethoxybenzamide

Molecular Formula

C15H19Cl2NO2

Molecular Weight

316.2 g/mol

InChI

InChI=1S/C15H19Cl2NO2/c1-2-20-14-12(16)8-10(9-13(14)17)15(19)18-11-6-4-3-5-7-11/h8-9,11H,2-7H2,1H3,(H,18,19)

InChI Key

RMAOCUZOOSSRJG-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)NC2CCCCC2)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)NC2CCCCC2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.